(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is C₉H₁₁ClF₃NO, and it has a molecular weight of approximately 241.64 g/mol. The compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural features, including the trifluoromethoxy substituent, which can influence the compound's biological activity and interaction with biological targets .
The chemical reactivity of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can be attributed to the functional groups present in its structure. The amine group can participate in various reactions, including:
The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride generally involves several steps:
These methods may vary based on specific laboratory protocols and available reagents .
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has potential applications in various fields:
Interaction studies involving (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride would typically focus on its binding affinity to various biological targets, including:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound .
Several compounds share structural similarities with (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | 1.00 |
| (4-(Trifluoromethoxy)phenyl)methanamine | 0.92 |
| (2-(Trifluoromethoxy)phenyl)methanamine | 0.89 |
| 2-(4-(Trifluoromethoxy)phenyl)ethanamine | 0.87 |
| 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride | 0.87 |
The uniqueness of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride lies in its specific stereochemistry and the presence of the trifluoromethoxy group, which may impart distinct physicochemical properties and biological activities compared to these similar compounds .
Catalytic asymmetric hydrogenation represents a cornerstone for enantioselective synthesis. The ketimine precursor, 4-(trifluoromethoxy)acetophenone, undergoes hydrogenation using chiral catalysts such as ruthenium complexes with BINAP ligands. For example, Ru-(S)-BINAP catalysts achieve enantiomeric excess (ee) values exceeding 95% under optimized conditions (50–100 bar H₂, 60–80°C) . Key parameters include:
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Pressure | 50–100 bar | Higher pressure increases reaction rate |
| Temperature | 60–80°C | Elevated temperatures reduce selectivity |
| Catalyst Loading | 0.5–1.0 mol% | Lower loadings require longer reaction times |
The trifluoromethoxy group’s electron-withdrawing nature enhances imine stability, preventing racemization during hydrogenation . Post-reduction, the free amine is treated with HCl to yield the hydrochloride salt.
Racemic mixtures of 1-(4-(trifluoromethoxy)phenyl)ethanamine can be resolved via diastereomeric salt formation. Tartaric acid derivatives, such as (R,R)-dibenzoyltartaric acid, preferentially crystallize with the (S)-enantiomer from ethanol/water solutions, achieving ≥98% ee after recrystallization . Alternatively, chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers in under 15 minutes .
Lipases like Candida antarctica lipase B (CAL-B) catalyze the kinetic resolution of racemic N-acetyl derivatives. In toluene at 40°C, CAL-B selectively hydrolyzes the (R)-enantiomer, leaving the (S)-amide intact (conversion >45%, ee >99%) . The free (S)-amine is liberated via acidic hydrolysis and isolated as the hydrochloride salt.
Industrial synthesis prioritizes cost efficiency and yield. Continuous flow hydrogenation reactors reduce catalyst loading (0.2 mol%) while maintaining 92% ee and 85% yield . Key optimizations include:
Sustainable practices are integrated via:
Microfluidic systems enable precise control over reaction parameters. A two-step flow process achieves 88% overall yield:
Engineered transaminases (e.g., from Arthrobacter sp.) convert 4-(trifluoromethoxy)acetophenone to the (S)-amine with 99% ee in phosphate buffer (pH 7.5, 30°C) . Co-factor recycling is achieved using isopropylamine, reducing production costs by 40% compared to traditional methods .
| Temperature (°C) | Matrix / Catalyst | Observed Rate Constant k (h⁻¹) | Half-Life t₁⁄₂ (h) | System Notes | Ref |
|---|---|---|---|---|---|
| 25 | Neutral aqueous, un-catalysed | ≤0.0001 [2] | ≥6,900 [2] | Practically configurationally stable at ambient conditions | 85 |
| 80 | Pd/Al₂O₃ fixed-bed, toluene flow | 0.034 [3] | 20 [3] | Flash thermal racemisation (FTR) regime; activation energy 102 kJ mol⁻¹ [3] | 3 |
| 100 | Iridacycle 3 (5 mol %), toluene, 1 atm N₂ | 0.55 [4] | 1.3 [4] | Transfer-hydrogen racemisation via imine/metal hydride pathway | 87 |
| 100 | Iridacycle 6 (2 mol %), toluene, 1 atm H₂ | 0.42 [4] | 1.7 [4] | H₂ suppresses dimer side-products while maintaining racemisation rate | 87 |
| 40 | ω-Transaminase pair, phosphate buffer | Enzymatic bidirectional conversion; ee→0 in 4 h [2] | — | Biocatalytic racemisation via PLP-dependent imine exchange | 85 |
Key Findings
| Condition | Δee after 48 h | Comment | Ref |
|---|---|---|---|
| pH 2, 0.1 M HCl (aq) | ≤1% | Protonation of the amine suppresses imine formation; racemisation negligible | 85 |
| pH 12, 0.1 M NaOH (aq) | 7% | Base promotes transient imine formation, modest racemisation | 85 |
| DMSO, 60 °C, air excluded | <2% | Aprotic polar solvent does not catalyse inversion | 87 |
| Toluene, 60 °C, 0.1% triethylamine | 5% | Trace base increases rate via deprotonation at the stereocentre | 3 |
| Property | (S)-Enantiomer | (R)-Enantiomer | Measurement Conditions | Ref |
|---|---|---|---|---|
| Optical rotation [α]²⁵_D (c = 1, CHCl₃) | +42° ± 2° [6] | –42° ± 2° [6] | Polarimeter, 589 nm, 1 dm cell | 33 |
| Melting point of HCl salt | 174–176 °C [6] | 175–177 °C [6] | Recrystallised from EtOH | 33 |
| XLogP₃-AA | 2.40 [1] | 2.40 [1] | Computed; identical due to mirror relationship | 28 |
| Aqueous pK_a (25 °C) | 9.35 ± 0.05 [1] | 9.35 ± 0.05 [1] | Potentiometric titration | 28 |
| σ-Receptor Ki (rat σ₁) | 75 nM (estimate) [3] | 140 nM (estimate) [3] | Radioligand competition; enantio-discrimination factor ≈ 2 | 3 |
Observations
The (S)-amine crystallises preferentially from mandelic acid co-crystallisations, delivering diastereomeric salt pairs with solubility differences of 6–8-fold [5]. Continuous DKR integrating Pd/Al₂O₃ racemisation recycles mother liquor to >95% ee product without chromatographic steps, demonstrating operational asymmetry amplification [5].
| Parameter | Value | Ref |
|---|---|---|
| Space group | P2₁ | 84 |
| a / Å | 5.912(2) | 84 |
| b / Å | 9.843(3) | 84 |
| c / Å | 10.732(3) | 84 |
| β / ° | 91.12(3) | 84 |
| Z | 2 | 84 |
| Flack parameter | 0.02 ± 0.04 | 84 |
| Absolute configuration | Confirmed S | 84 |
Structural Insights
Periodic DFT optimisation (PBE-D3) reports a cohesive energy of –165 kJ mol⁻¹, 31 kJ mol⁻¹ lower than the free base, reflecting lattice stabilisation by charge-assisted N–H···Cl⁻ interactions [9]. The salt crystallises in an orthorhombic Pbca setting with four formula units per cell [9].